molecular formula C17H17NO4 B4401570 [3-[(2-Methoxyphenyl)methylcarbamoyl]phenyl] acetate

[3-[(2-Methoxyphenyl)methylcarbamoyl]phenyl] acetate

Cat. No.: B4401570
M. Wt: 299.32 g/mol
InChI Key: OASWWNITLDWWHZ-UHFFFAOYSA-N
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Description

[3-[(2-Methoxyphenyl)methylcarbamoyl]phenyl] acetate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenyl acetate group and a methoxyphenyl methylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-[(2-Methoxyphenyl)methylcarbamoyl]phenyl] acetate typically involves the reaction of 2-methoxyphenyl isocyanate with 3-hydroxyphenyl acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2-Methoxyphenyl isocyanate} + \text{3-Hydroxyphenyl acetate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group.

    Reduction: Reduction reactions may target the carbamate group.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with enzymes and proteins.

Medicine:

  • Explored for its potential therapeutic properties.
  • Evaluated for its role as a drug precursor or active pharmaceutical ingredient.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [3-[(2-Methoxyphenyl)methylcarbamoyl]phenyl] acetate involves its interaction with specific molecular targets. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • [2-Methoxyphenyl] acetate
  • [3-Hydroxyphenyl] acetate
  • [2-Methoxyphenyl] carbamate

Comparison:

  • [3-[(2-Methoxyphenyl)methylcarbamoyl]phenyl] acetate is unique due to the presence of both a carbamate and an acetate group, which imparts distinct chemical and biological properties.
  • Compared to [2-Methoxyphenyl] acetate , it has an additional carbamate group, enhancing its reactivity and potential applications.
  • Compared to [3-Hydroxyphenyl] acetate , it has a methoxy group, which can influence its solubility and interaction with biological targets.
  • Compared to [2-Methoxyphenyl] carbamate , it has an acetate group, which can affect its chemical stability and reactivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[3-[(2-methoxyphenyl)methylcarbamoyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12(19)22-15-8-5-7-13(10-15)17(20)18-11-14-6-3-4-9-16(14)21-2/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASWWNITLDWWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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